Cas no 503154-87-8 (ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate)
ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1H-INDOLE-2-CARBOXYLIC ACID, 5-CHLORO-3-CYANO-, ETHYL ESTER
- ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate
- EN300-32375579
- 503154-87-8
-
- Inchi: 1S/C12H9ClN2O2/c1-2-17-12(16)11-9(6-14)8-5-7(13)3-4-10(8)15-11/h3-5,15H,2H2,1H3
- InChI Key: ORKPJQRDLPOBRW-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(C#N)=C(C(=O)OCC)N2
Computed Properties
- Exact Mass: 248.0352552Da
- Monoisotopic Mass: 248.0352552Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 65.9Ų
ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-32375579-1g |
ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate |
503154-87-8 | 1g |
$900.0 | 2023-09-04 | ||
| Enamine | EN300-32375579-5g |
ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate |
503154-87-8 | 5g |
$2608.0 | 2023-09-04 | ||
| Enamine | EN300-32375579-10g |
ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate |
503154-87-8 | 10g |
$3868.0 | 2023-09-04 | ||
| Enamine | EN300-32375579-0.05g |
ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate |
503154-87-8 | 0.05g |
$756.0 | 2023-09-04 | ||
| Enamine | EN300-32375579-0.1g |
ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate |
503154-87-8 | 0.1g |
$792.0 | 2023-09-04 | ||
| Enamine | EN300-32375579-0.25g |
ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate |
503154-87-8 | 0.25g |
$828.0 | 2023-09-04 | ||
| Enamine | EN300-32375579-0.5g |
ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate |
503154-87-8 | 0.5g |
$864.0 | 2023-09-04 | ||
| Enamine | EN300-32375579-1.0g |
ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate |
503154-87-8 | 1.0g |
$900.0 | 2023-07-06 | ||
| Enamine | EN300-32375579-2.5g |
ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate |
503154-87-8 | 2.5g |
$1763.0 | 2023-09-04 | ||
| Enamine | EN300-32375579-5.0g |
ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate |
503154-87-8 | 5.0g |
$2608.0 | 2023-07-06 |
ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate
Comprehensive Overview of Ethyl 5-Chloro-3-Cyano-1H-Indole-2-Carboxylate (CAS No. 503154-87-8)
Ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate (CAS No. 503154-87-8) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique indole core structure, is widely utilized as a key intermediate in the synthesis of bioactive molecules. Its molecular formula, C12H9ClN2O2, reflects the presence of functional groups such as a cyano group and an ester moiety, which contribute to its reactivity and versatility in chemical transformations.
The growing interest in ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate is driven by its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Researchers are increasingly exploring its role in modulating biological pathways, making it a subject of numerous scientific publications. The compound's CAS number 503154-87-8 serves as a unique identifier, ensuring accurate referencing in academic and industrial settings.
One of the most frequently asked questions about this compound revolves around its synthesis methods. The preparation of ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate typically involves multi-step organic reactions, including cyclization and esterification processes. Advanced techniques such as microwave-assisted synthesis have been employed to improve yield and efficiency, addressing the demand for sustainable and cost-effective production methods.
In the context of green chemistry, researchers are investigating eco-friendly alternatives for synthesizing this compound. The push toward reducing hazardous waste and minimizing energy consumption aligns with global sustainability goals. This trend is reflected in the increasing number of searches for "green synthesis of indole derivatives" and "sustainable pharmaceutical intermediates", highlighting the intersection of scientific innovation and environmental responsibility.
The pharmacological potential of ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate is another area of intense study. Its structural features make it a promising candidate for targeting enzymes and receptors involved in diseases such as cancer and inflammation. Recent studies have explored its derivatives as potential anticancer agents, with a focus on their mechanism of action and selectivity. These findings are often discussed in forums and publications, driving further interest in the compound.
From a commercial perspective, the demand for high-purity ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate is rising, particularly among pharmaceutical manufacturers and research institutions. Suppliers emphasize the importance of rigorous quality control, including HPLC and NMR analysis, to ensure consistency and reliability. Keywords such as "buy ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate" and "CAS 503154-87-8 suppliers" are commonly searched, reflecting the market's need for accessible and trustworthy sources.
In summary, ethyl 5-chloro-3-cyano-1H-indole-2-carboxylate (CAS No. 503154-87-8) represents a critical building block in modern organic synthesis and drug development. Its multifaceted applications, coupled with ongoing research into sustainable production and therapeutic uses, ensure its relevance in scientific and industrial communities. As the field evolves, this compound will likely remain at the forefront of innovation, addressing both current challenges and future opportunities.
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